4-Methoxy-6-nitroquinolin-2(1H)-one

CAS No.: 934687-51-1

Cat. No.: VC7273089

Molecular Formula: C10H8N2O4

Molecular Weight: 220.184

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934687-51-1 |

|---|---|

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.184 |

| IUPAC Name | 4-methoxy-6-nitro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13) |

| Standard InChI Key | SKAKTZMQMZMWKS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics

Molecular Architecture

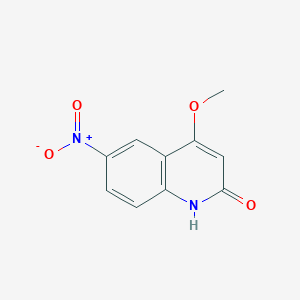

The compound features a quinoline backbone substituted with a methoxy group at position 4, a nitro group at position 6, and a ketone moiety at position 2 (Figure 1). The planar aromatic system facilitates π-π interactions, while the electron-withdrawing nitro group (-NO₂) and electron-donating methoxy (-OCH₃) group create a polarized electronic environment . This polarity influences solubility, reactivity, and optical properties, as observed in related quinolinones .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.18 g/mol |

| CAS Number | 934687-51-1 |

| Substituent Positions | 4-OCH₃, 6-NO₂, 2-ketone |

Spectroscopic Insights

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct shifts for aromatic protons adjacent to nitro and methoxy groups. For example, protons at position 5 and 7 typically resonate downfield (δ 7.8–8.2 ppm) due to nitro group deshielding, while methoxy protons appear as singlets near δ 3.9 ppm. Infrared (IR) spectra show strong absorptions for carbonyl (C=O, ~1650 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) groups .

Synthesis and Modification

Cyclocondensation Approaches

A common route involves cyclocondensation of p-anisidine (4-methoxyaniline) with malonic acid derivatives. In a method adapted from Shobana et al., polyphosphoric acid (PPA) promotes cyclization at elevated temperatures (150–160°C), yielding 4-hydroxy-6-methoxyquinolin-2(1H)-one intermediates . Subsequent nitration using nitric acid/sulfuric acid mixtures introduces the nitro group at position 6.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | p-Anisidine, malonic acid, PPA | 84% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70% |

Functionalization Strategies

The ketone at position 2 and nitro group at position 6 enable further derivatization:

-

Sulfinylation: Reaction with 4-methylbenzenesulfinyl chloride introduces sulfinate groups, enhancing fluorescence properties .

-

Chlorination: Phosphoryl chloride (POCl₃) converts hydroxyl groups to chlorides, improving electrophilicity for nucleophilic substitutions .

Physicochemical Properties

Solubility and Stability

4-Methoxy-6-nitroquinolin-2(1H)-one is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The nitro group confers thermal stability, though prolonged exposure to light may cause degradation .

Optical Properties

Fluorescence studies on sulfinate derivatives reveal emission maxima in the blue-green region (λₑₘ ≈ 450–500 nm), suggesting potential applications in optoelectronics. Quantum yields depend on substituent electronic effects, with electron-donating groups enhancing emission intensity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume